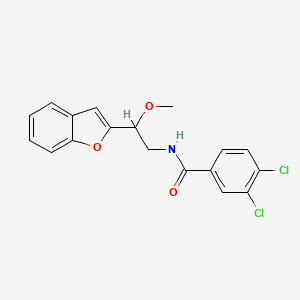

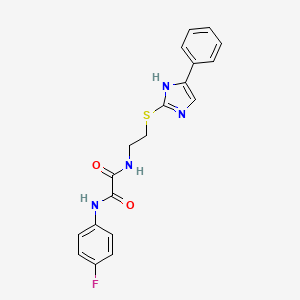

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dichlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be prepared by various methods in the laboratory . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been examined in several studies . The longest and shortest bonds were determined in the structure . The nucleophilic and electrophilic regions of the monomer were determined .Chemical Reactions Analysis

Benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, including benzofurans, exhibit promising antibacterial properties. Researchers have synthesized novel furan-based compounds and evaluated their effectiveness against both gram-positive and gram-negative bacteria. These compounds could potentially serve as new antimicrobial agents to combat microbial resistance .

Anticancer Potential

Benzofuran derivatives have demonstrated significant anticancer activity. For instance, certain substituted benzofurans inhibit cell growth in various cancer types, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. These findings highlight the potential of benzofuran-based compounds for cancer therapy .

Antiviral and Anti-Inflammatory Effects

Furan compounds, including benzofurans, possess antiviral properties. Additionally, they exhibit anti-inflammatory effects, making them relevant in the context of viral infections and inflammatory diseases .

Other Therapeutic Applications

Beyond antibacterial and anticancer effects, furan derivatives have been investigated for their potential in various therapeutic areas:

- Anti-ulcer : Some furans show anti-ulcer activity .

- Diuretic : Furan-based compounds have diuretic properties .

- Muscle Relaxant : Certain furans act as muscle relaxants .

- Anti-protozoal : Furan derivatives exhibit anti-protozoal activity .

- Antidepressant, Anti-anxiolytic, and Anti-Parkinsonian : Furan compounds have been explored for their effects on mental health .

- Antihypertensive and Anti-aging : Some furans may impact blood pressure and aging processes .

Mecanismo De Acción

Target of Action

The primary targets of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

The exact mode of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide It is known that benzofuran derivatives can interact with various targets leading to changes in cellular functions . For instance, some substituted benzofurans have shown dramatic anticancer activities .

Biochemical Pathways

The specific biochemical pathways affected by N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide Benzofuran derivatives have been reported to influence a wide range of biological and pharmacological applications .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide It is noted that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Safety and Hazards

Direcciones Futuras

Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO3/c1-23-17(16-9-11-4-2-3-5-15(11)24-16)10-21-18(22)12-6-7-13(19)14(20)8-12/h2-9,17H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPPZVKLBDIGQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dichlorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane](/img/structure/B2632664.png)

![Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2632665.png)

![9-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2632666.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2632670.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2632678.png)

![2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2632682.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632685.png)

![N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2632686.png)